Ethynyltrimethylsilane

Vue d'ensemble

Description

Synthesis Analysis

Ethynyltrimethylsilane is synthesized through various methods, often involving organometallic reagents. For example, its polymerization with Pd(II) coordination sites has been explored, indicating the potential for creating polymers with specific properties through the incorporation of Pd(II) sites into the polymer chains (Russo et al., 1996). Other methods include the iridium-catalyzed addition of ethynyltrimethylsilane to activated quinolines and isoquinolines, resulting in good to high yields of the addition products (Yamazaki et al., 2004).

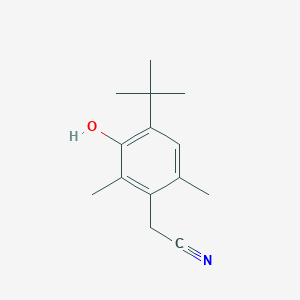

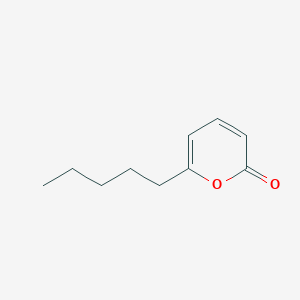

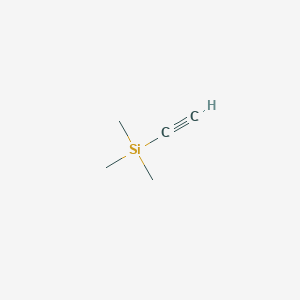

Molecular Structure Analysis

The molecular structure of ethynyltrimethylsilane and its derivatives has been a key focus, particularly in understanding the effects of π-conjugation systems on the optical properties of polysilanes (Ochiai & Akiyama, 2012). These studies help elucidate how the structure of ethynyltrimethylsilane impacts its reactivity and stability.

Chemical Reactions and Properties

Ethynyltrimethylsilane participates in various chemical reactions, including organocopper(I) mediated synthesis of 1-alkenylsilanes and 1,3-alkadienylsilanes from ethynylsilanes, showcasing its utility in producing a wide range of organosilicon compounds (Westmijze et al., 1984). Its role in atmospheric pressure chemical vapour deposition of polycarbosilane films highlights its potential in material science, especially for creating protective coatings (Pola et al., 2002).

Physical Properties Analysis

The physical properties of ethynyltrimethylsilane and its polymers have been studied to understand their potential applications. For instance, the polymerization of ethynyltrimethylsilane with Pd(II) coordination sites results in polymers with specific physical properties related to their Pd(II) content and structure (Russo et al., 1996).

Chemical Properties Analysis

The chemical properties of ethynyltrimethylsilane, such as its reactivity in addition reactions and polymerization processes, have been extensively researched. These studies provide insight into the mechanisms and outcomes of its reactions, offering valuable information for its application in organic synthesis and material science (Yamazaki et al., 2004; Pola et al., 2002).

Applications De Recherche Scientifique

- It is used as a key intermediate in the total synthesis of potential tyrosine kinase 2 inhibitors through transition metal catalyzed alkyne cyclotrimerization of unsymmetrically bromo-substituted diynes (Melnes, Bayer, & Gautun, 2012).

- It is involved in the synthesis of various benzylated and alkynylated N-heterocycles in metal-free methods, potentially useful in creating symmetrical disubstituted acetylenes (Puthanveedu, Polychronidou, & Antonchick, 2019).

- It participates in the Sonogashira reaction with 9-bromoanthracene, producing both expected and unexpected products, indicating its role in novel organic syntheses (Nikitin, Müller‐Bunz, Guiry, & McGlinchey, 2019).

- In addition, ethynyltrimethylsilane is utilized in iridium-catalyzed addition reactions to quinolines and isoquinolines activated by acyl chloride for synthesizing dihydroquinolines and trimethylsilyl derivatives (Yamazaki, Fujita, & Yamaguchi, 2004).

- Studies on shielding anisotropies of acetylenic carbons and solution molecular dynamics of ethynyltrimethylsilane contribute to understanding the total relaxation rate of acetylenic carbons, impacting material sciences and NMR studies (Gryff-Keller, Ejchart, & Jackowski, 1994).

- It is used for organocopper(I) mediated synthesis of 1-alkenylsilanes and 1,3-alkadienylsilanes, which have implications in organic synthesis and catalysis (Westmijze, Kleijn, & Vermeer, 1984).

Safety And Hazards

Ethynyltrimethylsilane is classified as a flammable liquid (Category 2), and it can cause skin irritation (Category 2) and serious eye irritation (Category 2A) . It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and use explosion-proof equipment .

Relevant Papers

The paper titled “Switching excitons between the emissive and photochromic pathways in the triphenylethylene system” discusses the use of Ethynyltrimethylsilane in the study of photoluminescence and photochromic properties . Another paper titled “Laser-induced polymerization of gaseous ethynyltrimethylsilane was used for efficient chemical vapour deposition of polycarbosilane films” discusses the use of Ethynyltrimethylsilane in the production of polymers .

Propriétés

IUPAC Name |

ethynyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Si/c1-5-6(2,3)4/h1H,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMFRHBXRUITQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30553-41-4 | |

| Record name | Silane, ethynyltrimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30553-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7061435 | |

| Record name | Trimethylsilylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Trimethylsilylacetylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19144 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

224.0 [mmHg] | |

| Record name | Trimethylsilylacetylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19144 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Trimethylsilylacetylene | |

CAS RN |

1066-54-2, 7299-46-9 | |

| Record name | (Trimethylsilyl)acetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, ethynyltrimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, ethynyltrimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylsilylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilylacetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Trimethylsilyl)acetylene-d | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2R,3R,4R,5S,6R)-2,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B32105.png)